6-Raloxifene-β-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Raloxifene-β-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₇NO₉S and its molecular weight is 635.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Osteoporosis Treatment and Bone Health

Raloxifene is recognized for its beneficial effects on bone health, specifically in the prevention and treatment of osteoporosis in postmenopausal women. It functions as a selective estrogen receptor modulator (SERM) that has an estrogen-agonistic effect on bone tissue. Research indicates that raloxifene can preserve bone mineral density at most skeletal sites in postmenopausal women, effectively slowing down the process of bone turnover, which is crucial in managing osteoporosis (Heringa, 2003; Rey et al., 2009).

Breast Cancer Risk Reduction

Raloxifene's role extends to reducing the risk of invasive breast cancer in postmenopausal women. It acts as an estrogen antagonist on breast tissue, which contributes to its protective effect against the development of breast cancer. The efficacy of raloxifene in this context has been validated in several clinical trials, showing a significant reduction in the risk of invasive breast cancer among postmenopausal women with osteoporosis or those at increased risk of breast cancer (Moen & Keating, 2008).

Lipid Profile Modulation

Another notable application of raloxifene is its impact on lipid metabolism. The compound has been shown to decrease serum levels of low-density lipoprotein (LDL) cholesterol and total cholesterol, which are critical factors in cardiovascular disease risk management. This effect contributes to raloxifene's overall benefit profile, especially in postmenopausal women who are at an increased risk of cardiovascular diseases due to hormonal changes (Heringa, 2003).

作用機序

Target of Action

The primary target of 6-Raloxifene-β-D-glucopyranoside is the estrogen receptor . This compound acts as a selective and orally active estrogen receptor antagonist .

Mode of Action

This compound interacts with its target, the estrogen receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function.

Pharmacokinetics

It is described as an orally active compound , suggesting it can be absorbed through the digestive tract.

Result of Action

This compound can be used for inhibiting bone loss and resorption, and lowering lipid levels . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis and hyperlipidemia.

生化学分析

Biochemical Properties

6-Raloxifene-β-D-glucopyranoside can be used for inhibiting bone loss and resorption, and lowering lipid levels . It interacts with the estrogen receptor, acting as an antagonist .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an estrogen receptor antagonist . By binding to the estrogen receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the estrogen receptor . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Raloxifene-β-D-glucopyranoside involves the glycosylation of raloxifene with β-D-glucopyranoside. This can be achieved through the use of a suitable glycosylation reagent and a catalyst.", "Starting Materials": [ "Raloxifene", "β-D-glucopyranoside", "Glycosylation reagent", "Catalyst" ], "Reaction": [ "Raloxifene is dissolved in a suitable solvent", "β-D-glucopyranoside is added to the solution", "The glycosylation reagent and catalyst are added to the solution", "The reaction mixture is stirred at a suitable temperature for a suitable time", "The reaction mixture is then purified to obtain 6-Raloxifene-β-D-glucopyranoside" ] } | |

CAS番号 |

334758-18-8 |

分子式 |

C₃₄H₃₇NO₉S |

分子量 |

635.72 |

同義語 |

[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)

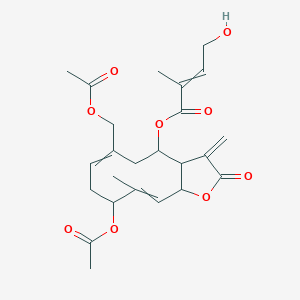

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)